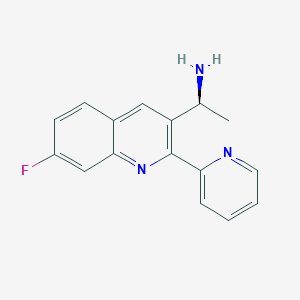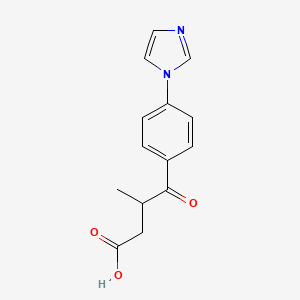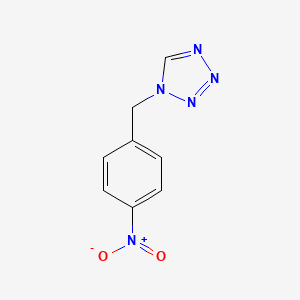![molecular formula C12H13NO6 B8345685 4-[(2-methylpropan-2-yl)oxycarbonyl]-3-nitrobenzoic acid](/img/structure/B8345685.png)
4-[(2-methylpropan-2-yl)oxycarbonyl]-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-methylpropan-2-yl)oxycarbonyl]-3-nitrobenzoic acid is an organic compound that features a nitro group and a carboxylic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methylpropan-2-yl)oxycarbonyl]-3-nitrobenzoic acid typically involves the nitration of a suitable benzoic acid derivative followed by esterification. One common method includes:
Esterification: The carboxylic acid group is then esterified using 2-methylpropan-2-ol in the presence of a strong acid catalyst like sulfuric acid to form the ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(2-methylpropan-2-yl)oxycarbonyl]-3-nitrobenzoic acid undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis or hydrochloric acid for acidic hydrolysis.
Major Products
Reduction: 4-[(2-methylpropan-2-yl)oxycarbonyl]-3-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Hydrolysis: 4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid.
Scientific Research Applications
4-[(2-methylpropan-2-yl)oxycarbonyl]-3-nitrobenzoic acid is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-[(2-methylpropan-2-yl)oxycarbonyl]-3-nitrobenzoic acid depends on its specific application. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes facilitated by the reducing agent. In substitution reactions, the nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-methylpropan-2-yl)oxycarbonyl]-2-nitrobenzoic acid
- 4-[(2-methylpropan-2-yl)oxycarbonyl]-3-aminobenzoic acid
- 4-[(2-methylpropan-2-yl)oxycarbonyl]-3-hydroxybenzoic acid
Uniqueness
4-[(2-methylpropan-2-yl)oxycarbonyl]-3-nitrobenzoic acid is unique due to the specific positioning of the nitro group and the ester group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This structural arrangement makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Properties
Molecular Formula |
C12H13NO6 |
|---|---|
Molecular Weight |
267.23 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C12H13NO6/c1-12(2,3)19-11(16)8-5-4-7(10(14)15)6-9(8)13(17)18/h4-6H,1-3H3,(H,14,15) |
InChI Key |
OYEBISLEPWWXJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


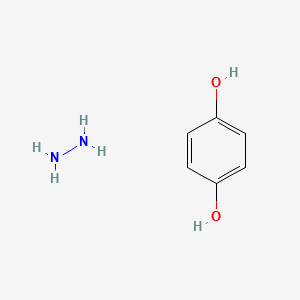
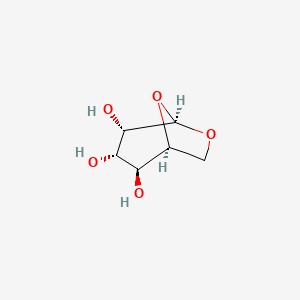
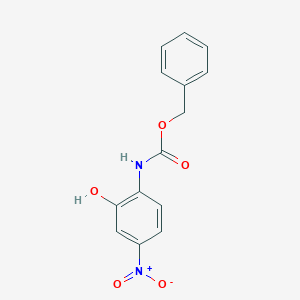
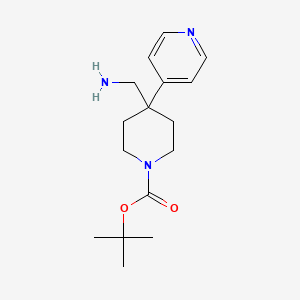
![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B8345640.png)
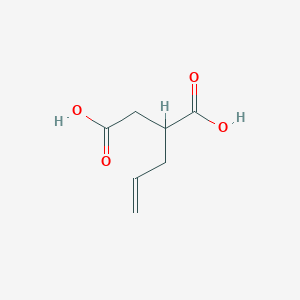

![1-[1-(6-Chloro-3-pyridyl)-5-phenylpyrazole-3-carbonyl]-4-methylpiperazine](/img/structure/B8345654.png)
![1-(3-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8345663.png)

